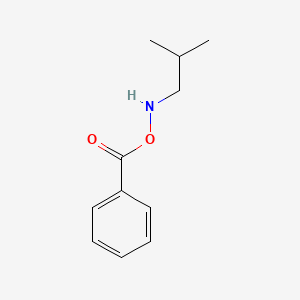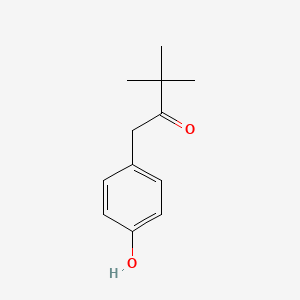
2-Chloro-4'-ethynyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4’-ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H9Cl It consists of a biphenyl structure with a chlorine atom at the 2-position and an ethynyl group at the 4’-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-ethynyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated biphenyl with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-Chloro-4’-ethynyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 2-Chloro-4’-ethynyl-1,1’-biphenyl.
化学反応の分析
Types of Reactions
2-Chloro-4’-ethynyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, or organometallic reagents can be used. The reactions are typically carried out in the presence of a catalyst or under acidic or basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed. The reactions are usually conducted under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted biphenyl derivatives, while addition reactions at the ethynyl group can produce alkenyl or alkyl-substituted biphenyls.
科学的研究の応用
2-Chloro-4’-ethynyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.
Industry: It can be utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of 2-Chloro-4’-ethynyl-1,1’-biphenyl depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications. The ethynyl group can participate in π-π stacking interactions, while the chlorine atom can form hydrogen bonds or halogen bonds with target molecules.
類似化合物との比較
2-Chloro-4’-ethynyl-1,1’-biphenyl can be compared with other similar compounds, such as:
2-Chloro-1,1’-biphenyl:
4’-Ethynyl-1,1’-biphenyl: Lacks the chlorine atom, which affects its chemical behavior and interactions.
2-Bromo-4’-ethynyl-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and selectivity in chemical reactions.
The presence of both the chlorine atom and the ethynyl group in 2-Chloro-4’-ethynyl-1,1’-biphenyl makes it a unique compound with distinct properties and a wide range of applications.
特性
CAS番号 |
56917-31-8 |
|---|---|
分子式 |
C14H9Cl |
分子量 |
212.67 g/mol |
IUPAC名 |
1-chloro-2-(4-ethynylphenyl)benzene |
InChI |
InChI=1S/C14H9Cl/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h1,3-10H |
InChIキー |
RUTMLYUEOVNIKC-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)








